Cas no 835882-35-4 (Cyclohepten-1-ylboronic Acid)

Cyclohepten-1-ylboronic Acid structure
Cyclohepten-1-ylboronic Acid structure
商品名:Cyclohepten-1-ylboronic Acid
CAS番号:835882-35-4
MF:C7H13BO2
メガワット:139.987922430038
MDL:MFCD04115655
CID:720696
PubChem ID:3434501

Cyclohepten-1-ylboronic Acid 化学的及び物理的性質

名前と識別子

    • Cyclohept-1-en-1-ylboronic acid
    • 1-Cyclohepten-1-Ylboronic Acid
    • Cycloheptene-1-boronic acid
    • (CYCLOHEPT-1-EN-1-YL)BORONIC ACID
    • Boronic acid,B-1-cyclohepten-1-yl-
    • Cyclohepten-1-ylboronic acid
    • B-1-Cyclohepten-1-ylboronic acid (ACI)
    • Boronic acid, 1-cyclohepten-1-yl- (9CI)
    • Boronic acid, 1-cyclohepten-1-yl-
    • cyclohepten-1-yl boronic acid
    • SCHEMBL1854104
    • cyclohept-1-en-1-ylboronicacid
    • (Z)-cycloheptenylboronic acid
    • cycloheptene-1-yl boronic acid
    • AB20339
    • AKOS006227627
    • C7H13BO2
    • DB-015900
    • cyclohept-1-enylboronic acid
    • AT23172
    • MFCD04115655
    • DTXSID90392446
    • 1-Cyclohepten-1-yl-boronic acid
    • 1-cyclohepten-1-ylboronic acid, AldrichCPR
    • BS-23507
    • CS-0175021
    • 835882-35-4
    • (Cyclohepten-1-yl)boronic acid
    • MMOVERLKAAQVGD-UHFFFAOYSA-N
    • Cyclohepten-1-ylboronic Acid
    • MDL: MFCD04115655
    • インチ: 1S/C7H13BO2/c9-8(10)7-5-3-1-2-4-6-7/h5,9-10H,1-4,6H2
    • InChIKey: MMOVERLKAAQVGD-UHFFFAOYSA-N
    • ほほえんだ: OB(C1CCCCCC=1)O

計算された属性

  • せいみつぶんしりょう: 140.10100
  • どういたいしつりょう: 140.101
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5A^2

じっけんとくせい

  • 密度みつど: 1.02
  • ゆうかいてん: 110-116°C
  • ふってん: 278.1°C at 760 mmHg
  • フラッシュポイント: 122°C
  • 屈折率: 1.479
  • PSA: 40.46000
  • LogP: 0.88890

Cyclohepten-1-ylboronic Acid セキュリティ情報

Cyclohepten-1-ylboronic Acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Cyclohepten-1-ylboronic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K52824-5g
1-Cyclohepten-1-ylboronic acid
835882-35-4 95%
5g
$1650 2024-06-09
Chemenu
CM134053-1g
Cyclohept-1-en-1-ylboronic acid
835882-35-4 97%
1g
$688 2023-02-18
abcr
AB150565-250 mg
(Cyclohepten-1-yl)boronic acid, 97%; .
835882-35-4 97%
250mg
€467.00 2023-05-09
Apollo Scientific
OR13164-1g
(Cyclohept-1-en-1-yl)boronic acid
835882-35-4 97%
1g
£705.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-294129-500 mg
Cyclohepten-1-ylboronic acid,
835882-35-4
500MG
¥2,971.00 2023-07-11
Fluorochem
050390-250mg
Cyclohepten-1-yl boronic acid
835882-35-4 98%
250mg
£250.00 2022-03-01
abcr
AB150565-250mg
(Cyclohepten-1-yl)boronic acid, 97%; .
835882-35-4 97%
250mg
€467.00 2025-02-12
SHENG KE LU SI SHENG WU JI SHU
sc-294129A-1g
Cyclohepten-1-ylboronic acid,
835882-35-4
1g
¥5596.00 2023-09-05
abcr
AB150565-1g
(Cyclohepten-1-yl)boronic acid, 97%; .
835882-35-4 97%
1g
€1090.90 2025-02-12
eNovation Chemicals LLC
K52824-5g
1-Cyclohepten-1-ylboronic acid
835882-35-4 95%
5g
$1650 2025-02-27

Cyclohepten-1-ylboronic Acid 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  rt
リファレンス
Interrupted Fischer-Indole Intermediates via Oxyarylation of Alkenyl Boronic Acids
Wang, Heng-Yen; et al, Organic Letters, 2013, 15(13), 3362-3365

合成方法 2

はんのうじょうけん
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids to prepare tetrahydrocarbazol-1-ones and indolo[2,3-a]carbazoles
Bi, Hong-Yan; et al, Green Chemistry, 2020, 22(17), 5815-5821

合成方法 3

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
2.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  rt
リファレンス
Interrupted Fischer-Indole Intermediates via Oxyarylation of Alkenyl Boronic Acids
Wang, Heng-Yen; et al, Organic Letters, 2013, 15(13), 3362-3365

合成方法 4

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
1.2 -78 °C
1.3 Reagents: Water
2.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids to prepare tetrahydrocarbazol-1-ones and indolo[2,3-a]carbazoles
Bi, Hong-Yan; et al, Green Chemistry, 2020, 22(17), 5815-5821

合成方法 5

はんのうじょうけん
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

合成方法 6

はんのうじょうけん
1.1 Solvents: Methanol ;  2 h, 70 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
2.2 -78 °C
2.3 Solvents: Water
3.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

合成方法 7

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
1.2 -78 °C
1.3 Solvents: Water
2.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

合成方法 8

はんのうじょうけん
1.1 Solvents: Methanol ;  2 h, 70 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
2.2 -78 °C
2.3 Reagents: Water
3.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids to prepare tetrahydrocarbazol-1-ones and indolo[2,3-a]carbazoles
Bi, Hong-Yan; et al, Green Chemistry, 2020, 22(17), 5815-5821

Cyclohepten-1-ylboronic Acid Raw materials

Cyclohepten-1-ylboronic Acid Preparation Products

Cyclohepten-1-ylboronic Acid 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:835882-35-4)Cyclohepten-1-ylboronic Acid
A840604
清らかである:99%
はかる:1g
価格 ($):631.0